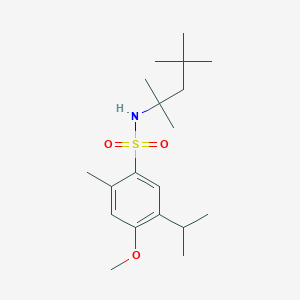

4-methoxy-2-methyl-5-(propan-2-yl)-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide

Description

This compound features a benzene-sulfonamide core substituted with methoxy (4-position), methyl (2-position), and isopropyl (5-position) groups. The sulfonamide nitrogen is further substituted with a bulky 2,4,4-trimethylpentan-2-yl group. This structure confers unique physicochemical properties, including enhanced lipophilicity and steric hindrance, which may influence pharmacokinetics and target binding .

Properties

IUPAC Name |

4-methoxy-2-methyl-5-propan-2-yl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO3S/c1-13(2)15-11-17(14(3)10-16(15)23-9)24(21,22)20-19(7,8)12-18(4,5)6/h10-11,13,20H,12H2,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCAGQBAHPSSTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NC(C)(C)CC(C)(C)C)C(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

- 4-Methoxy-5-Methyl-2-(Propan-2-yl)Benzene-1-Sulfonamide (): Key Difference: Substituents at positions 4 (methoxy), 5 (methyl), and 2 (isopropyl) are rearranged compared to the target compound. For instance, the methoxy group at position 4 in the target compound may enhance hydrogen bonding compared to its placement at position 5 in this analog .

Functional Group Modifications

- 5-[(2,4-Diaminopyrimidin-5-yl)Oxy]-2-Methoxy-4-(Propan-2-yl)Benzene-1-Sulfonamide (Gefapixant) (): Key Difference: A diaminopyrimidinyloxy group replaces the methyl group at position 3. This contrasts with the target compound’s methyl group, which prioritizes hydrophobicity over direct receptor interactions .

Sulfonamide Nitrogen Substituents

- N-(4-Methoxyphenyl)Benzenesulfonamide (): Key Difference: A 4-methoxyphenyl group replaces the bulky 2,4,4-trimethylpentan-2-yl substituent on the sulfonamide nitrogen. The target compound’s branched alkyl group may prolong half-life by resisting enzymatic degradation .

- 4-(Ethylamino)-N-(2-Methyl-2H-1,2,3,4-Tetrazol-5-yl)Benzene-1-Sulfonamide (): Key Difference: A tetrazole ring replaces the branched alkyl group on the sulfonamide nitrogen. Impact: Tetrazoles are bioisosteres for carboxylic acids, offering ionizable properties at physiological pH. The target compound’s non-ionizable alkyl group may enhance membrane permeability but reduce solubility in aqueous environments .

Core Structure Variations

- Compound M04 ():

- Key Difference : A tetrazole core replaces the benzene-sulfonamide scaffold.

- Impact : Tetrazoles are metabolically stable and often used in drug design for their resistance to hydrolysis. However, the benzene-sulfonamide core in the target compound provides a rigid planar structure conducive to π-π interactions in binding pockets .

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Steric Effects : The 2,4,4-trimethylpentan-2-yl group in the target compound likely reduces off-target interactions by limiting access to narrow binding pockets, a strategy observed in protease inhibitors .

- Lipophilicity : Branched alkyl groups enhance logP values, as seen in the target compound, which may improve blood-brain barrier penetration compared to polar analogs like gefapixant .

- Synthetic Feasibility : Compounds with bulky N-substituents (e.g., the target) often require multi-step syntheses, whereas simpler sulfonamides () are more straightforward to prepare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.